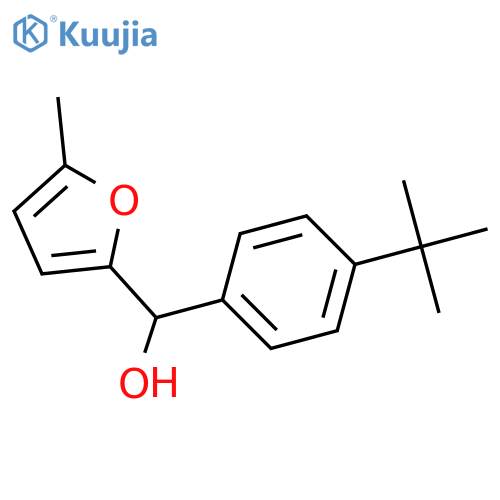

Cas no 944670-59-1 ((4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol)

944670-59-1 structure

商品名:(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol

CAS番号:944670-59-1

MF:C16H20O2

メガワット:244.328804969788

MDL:MFCD07775347

CID:5229616

(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol

- (4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol

- 2-Furanmethanol, α-[4-(1,1-dimethylethyl)phenyl]-5-methyl-

-

- MDL: MFCD07775347

- インチ: 1S/C16H20O2/c1-11-5-10-14(18-11)15(17)12-6-8-13(9-7-12)16(2,3)4/h5-10,15,17H,1-4H3

- InChIKey: ARAVJECZPAYQBY-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(C(C)(C)C)C=C1)(C1=CC=C(C)O1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A580551-1g |

(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol |

944670-59-1 | 97% | 1g |

$441.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649102-5g |

(4-(Tert-butyl)-5-methylfuran-2-yl)(phenyl)methanol |

944670-59-1 | 98% | 5g |

¥14767.00 | 2024-04-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510280-1g |

(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol |

944670-59-1 | 97% | 1g |

¥3031.0 | 2024-04-17 | |

| abcr | AB428893-5 g |

4-tert-Butylphenyl-(5-methyl-2-furyl)methanol |

944670-59-1 | 5g |

€1,373.40 | 2023-07-18 | ||

| abcr | AB428893-5g |

4-tert-Butylphenyl-(5-methyl-2-furyl)methanol |

944670-59-1 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB428893-1g |

4-tert-Butylphenyl-(5-methyl-2-furyl)methanol; . |

944670-59-1 | 1g |

€1621.70 | 2025-02-14 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649102-1g |

(4-(Tert-butyl)-5-methylfuran-2-yl)(phenyl)methanol |

944670-59-1 | 98% | 1g |

¥6409.00 | 2024-04-24 | |

| Chemenu | CM530500-1g |

(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol |

944670-59-1 | 97% | 1g |

$437 | 2024-07-19 | |

| abcr | AB428893-1 g |

4-tert-Butylphenyl-(5-methyl-2-furyl)methanol |

944670-59-1 | 1 g |

€594.40 | 2023-07-18 |

(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

944670-59-1 ((4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944670-59-1)(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol

清らかである:99%

はかる:1g

価格 ($):397.0